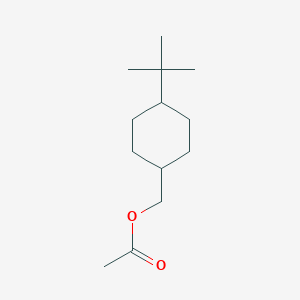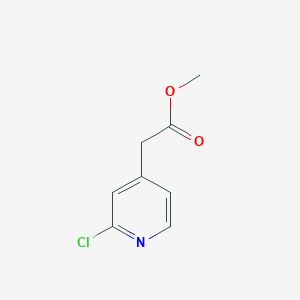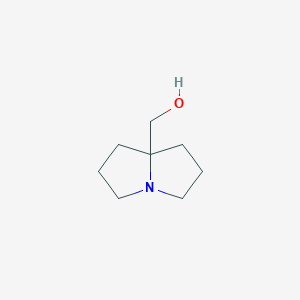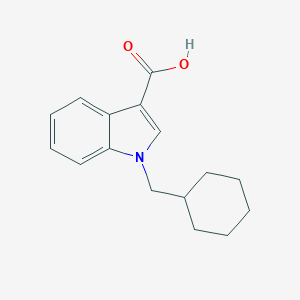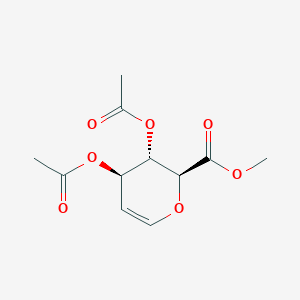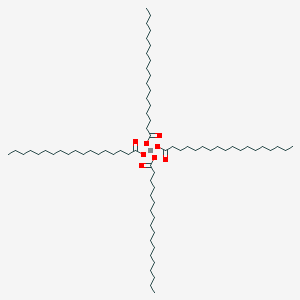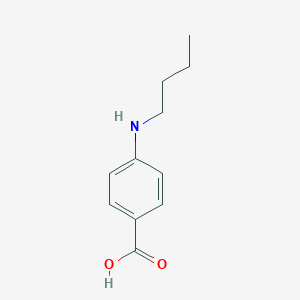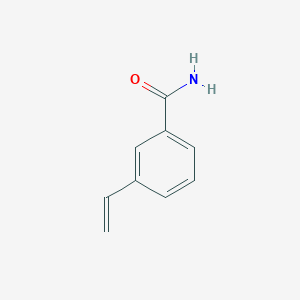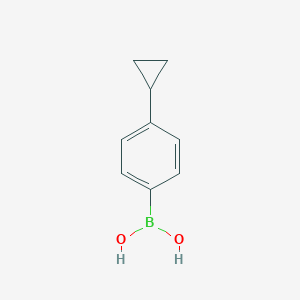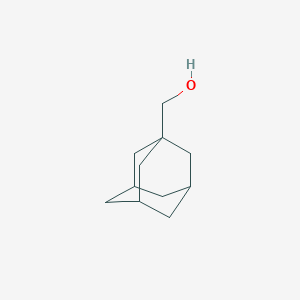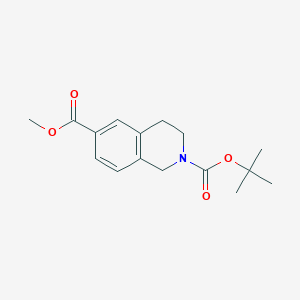
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves modified Pictet-Spengler reactions, as described in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which achieved a high yield and enantiomeric excess . Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved condensation and cyclodehydration reactions . Tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to imidazoquinolines, which suggests potential synthetic routes for the N1 position in dihydroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, which could provide insights into the potential structure of the compound . Similarly, the molecular and crystal structure of a synthesized thienopyridine dicarboxylate was stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the molecular interactions in dihydroisoquinoline derivatives .
Chemical Reactions Analysis
The chemical reactions involving related compounds include intramolecular charge transfer, as observed with planarized aminobenzonitrile derivatives . The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form dihydroquinoline derivatives indicates the reactivity of the quinoline ring system towards electrophilic reagents . The photooxidation of a hexahydroquinazolinone derivative by singlet oxygen suggests the susceptibility of similar compounds to oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various methods. Solvatochromic measurements were used to determine the dipole moments of charge transfer states in aminobenzonitrile derivatives . The thermal, X-ray, and DFT analyses of thienopyridine dicarboxylates provided insights into their stability and electronic properties . The photooxidation study of a hexahydroquinazolinone derivative also contributed to the understanding of its reactivity under light and oxygen exposure .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Tert-butoxycarbonylation Reagent: The compound 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate and its derivatives are utilized as tert-butoxycarbonylation reagents for substrates like phenols, amines, and carboxylic acids. These reactions proceed chemoselectively under mild conditions, contributing to high yields in chemical synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of 1,2-Dihydroisoquinolines
- Synthesis of 1,2-Dihydroisoquinoline Derivatives: This compound plays a role in the synthesis of 1,2-dihydroisoquinoline derivatives. The synthesis involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, facilitated by Lewis acids, indicating its utility in creating complex organic structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Formation of 1,2-Dihydroquinoline Derivatives
- Reaction with Hydrogen Iodide: The reaction of related compounds with hydrogen iodide at room temperature results in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives. This demonstrates its reactivity and potential in creating structurally diverse molecules (Matsumoto, Mori, & Akazome, 2010).
Role in Organic Synthesis
- Catalysis in Organic Reactions: This compound and its related analogs are significant in catalyzing various organic reactions. These reactions are pivotal in synthesizing pharmaceutically relevant compounds and natural products, underlining its importance in medicinal chemistry and drug development (Li, Wang, Wang, Luo, & Wu, 2013).
Propriétés
IUPAC Name |
2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-9-12(14(18)20-4)5-6-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHSKQWTCPDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467376 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
CAS RN |
170097-66-2 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

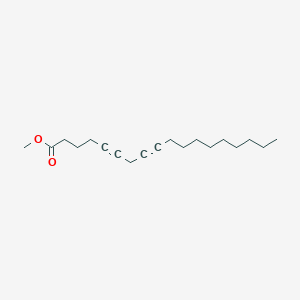
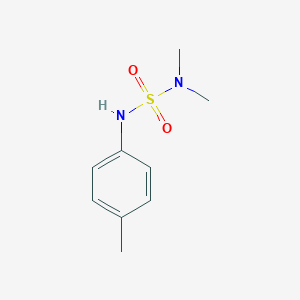
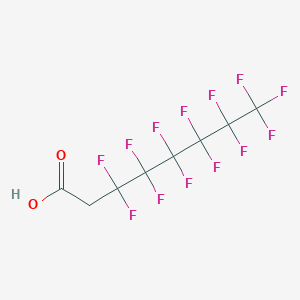
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
